1-[2-(Hexyloxy)ethoxy]nonane
Description
1-[2-(Hexyloxy)ethoxy]nonane is a branched aliphatic ether with a nonane backbone (C₉H₁₉) substituted at the first carbon by a 2-(hexyloxy)ethoxy group (-O-CH₂CH₂-O-C₆H₁₃). Its molecular formula is C₁₇H₃₆O₂, with a molecular weight of 272.47 g/mol. The compound features two ether linkages, contributing to its moderate polarity and solubility in organic solvents. For example, sulfonate intermediates (e.g., from ethanesulfonyl chloride) are used to generate ethers with alkyl halides or iodides, as seen in the synthesis of iodinated analogs like Q1 and Q4 .
The hexyloxy ethoxy substituent imparts significant lipophilicity, making it suitable for applications requiring hydrophobic matrices, such as non-ionic surfactants or lubricant additives. Its physicochemical properties, including boiling point and viscosity, are influenced by the extended alkyl chain, which enhances thermal stability compared to shorter-chain analogs .
Properties
CAS No. |
93658-38-9 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-(2-hexoxyethoxy)nonane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-10-11-13-15-19-17-16-18-14-12-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
NTBYADBIFCUADN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hexyloxy)ethoxy]nonane typically involves the reaction of 1-bromo-2-(hexyloxy)ethane with nonanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hexyloxy)ethoxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-[2-(Hexyloxy)ethoxy]nonane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Hexyloxy)ethoxy]nonane involves its interaction with molecular targets through its ether linkage. The compound can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 1-[2-(Hexyloxy)ethoxy]nonane with structurally related ethers:
Physicochemical Properties
- Lipophilicity: The hexyloxy group in this compound increases hydrophobicity compared to analogs with shorter chains (e.g., butoxy or methoxy). This property is critical in surfactant applications where micelle formation depends on alkyl chain length .
- Boiling Point: Longer alkyl chains (e.g., hexyl vs. butyl) elevate boiling points due to stronger van der Waals interactions. For instance, this compound likely has a higher boiling point than 1-[2-(2-butoxyethoxy)ethoxy]nonane (estimated >250°C vs. ~200°C) .
- Reactivity : Iodinated analogs like Q1 exhibit higher reactivity in substitution reactions, enabling their use in gene delivery systems, whereas the target compound’s stability makes it more suitable for bulk applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
